Dimethocaine hydrochloride Dimethocaine hydrochloride Dimethocaine is a local anesthetic that, because of its similarity in action to cocaine, has potential for abuse. This compound completely inhibits dopamine uptake in rat striatal synaptosomes with an IC50 value of 1.2 µM comparable to that of cocaine (IC50 = 0.7 µM). As a result, dimethocaine dose-dependently substitutes for cocaine in drug discrimination tests in rats and rhesus monkeys. This product is intended for forensic and research purposes.
A local anesthetic with stimulant properties. Studies have shown its potency to be about half that of Cocaine.
Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect. This effect resembles that of cocaine, although dimethocaine appears to be less potent. Dimethocaine is used as a local anesthetic (primarily in dentistry, ophthalmology, and otolaryngology) that, because of its similarity in action to cocaine, has potential for abuse. This compound completely inhibits dopamine transporter and has had the potential for abuse. Dimethocaine showed full displacement of [3H]2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane 1.5-naphthalenedisulfonate (CFT) binding (0-30 microM tested) and full inhibition of dopamine uptake (0-100 microM tested). Dimethocaine was only slightly less potent than cocaine with an estimated Ki of 1.4 micorM and an IC50 value of 1.2 microM for [3H]CFT binding and dopamine uptake. Dimethocaine is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 553-63-9
VCID: VC21128736
InChI: InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
SMILES: CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Molecular Formula: C16H27ClN2O2
Molecular Weight: 314.8 g/mol

Dimethocaine hydrochloride

CAS No.: 553-63-9

Cat. No.: VC21128736

Molecular Formula: C16H27ClN2O2

Molecular Weight: 314.8 g/mol

Purity: 97%

* For research use only. Not for human or veterinary use.

Dimethocaine hydrochloride - 553-63-9

Specification

CAS No. 553-63-9
Molecular Formula C16H27ClN2O2
Molecular Weight 314.8 g/mol
IUPAC Name [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Standard InChI InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Standard InChI Key WWTWKTDXBNHESE-UHFFFAOYSA-N
SMILES CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Canonical SMILES CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Appearance Off-White Solid
Melting Point 194-198°C

Introduction

Chemical Structure and Properties

Dimethocaine hydrochloride (CAS No. 553-63-9) is a synthetic derivative of cocaine with local anesthetic properties. It is characterized by its specific chemical structure and unique physicochemical properties that contribute to its pharmacological effects.

Molecular Information

Dimethocaine hydrochloride has precise molecular characteristics that define its chemical identity:

PropertyValue
Molecular FormulaC₁₆H₂₇ClN₂O₂
Molecular Weight314.851 g/mol
SMILES NotationCl.CCN(CC)CC(C)(C)COC(=O)C1=CC=C(N)C=C1
InChIKeyWWTWKTDXBNHESE-UHFFFAOYSA-N
StereochemistryACHIRAL
Defined Stereocenters0/0
E/Z Centers0
Charge0

The compound structure features a 4-aminobenzoate moiety connected via an ester linkage to a 2,2-dimethyl-3-diethylaminopropanol backbone, with the hydrochloride salt formation enhancing its water solubility and stability .

Physical Properties

Dimethocaine hydrochloride exhibits specific physical characteristics important for its handling, formulation, and applications:

PropertyValue
Physical AppearanceOff-White Solid
Density1.035 g/cm³
Boiling Point403.5°C at 760 mmHg
Melting Point196-197°C
Flash Point197.8°C
SolubilitySoluble in water up to 50%

These physical properties provide essential information for researchers working with this compound in laboratory settings and for analytical identification purposes .

Historical Development and Applications

Dimethocaine has a significant historical background that shaped its development and applications in medicine and research.

Development Timeline

Dimethocaine was first synthesized in 1930 by Hoffmann-La Roche and subsequently gained popularity in medical practice during that decade . The compound was developed as part of research efforts to create effective local anesthetics with improved properties compared to earlier agents.

Medical Applications

Historically, dimethocaine hydrochloride found applications in various medical fields:

  • Dentistry: Used as a local anesthetic for dental procedures

  • Ophthalmology: Applied for ocular surface anesthesia

  • Otolaryngology: Utilized in ear, nose, and throat procedures

Pharmacological Properties

Mechanism of Action

Dimethocaine hydrochloride exhibits dual pharmacological actions that explain both its therapeutic effects and abuse potential:

  • Dopamine Transporter Inhibition: The compound acts as a potent dopamine reuptake inhibitor with an IC50 value of 1.2 μM for the human dopamine transporter (DAT/SLC6A3) . This mechanism leads to increased synaptic dopamine concentration, particularly in reward-related brain regions.

  • Sodium Channel Blockade: Similar to other local anesthetics, dimethocaine interacts with voltage-gated sodium channels, disrupting the propagation of nerve impulses and producing local anesthetic effects .

These mechanisms explain the compound's ability to produce both peripheral anesthetic effects and central nervous system stimulation reminiscent of cocaine.

Pharmacokinetics

The metabolic fate of dimethocaine hydrochloride involves several pathways:

  • N-acetylation: A primary metabolic route catalyzed specifically by the NAT2 isozyme

  • N-deethylation: Resulting in dealkylated metabolites

  • Hydroxylation: Formation of hydroxylated derivatives

These metabolic processes contribute to the compound's clearance from the body and the formation of various metabolites that may have distinct pharmacological properties or toxicological significance .

Comparative Pharmacology

When compared to similar compounds, dimethocaine hydrochloride demonstrates distinctive pharmacological characteristics:

CompoundDopamine Reuptake InhibitionLocal Anesthetic PotencyRelative Abuse Potential
DimethocaineComplete inhibitionModerateModerate
CocaineHigh potencyModerateHigh
ProcaineMinimalModerateLow
LidocaineNegligibleHighMinimal

This comparative profile illustrates dimethocaine's intermediate position among related compounds, sharing certain properties with cocaine while having distinct characteristics .

Research Applications

Dimethocaine hydrochloride continues to have relevance in scientific and forensic contexts, serving as an important research tool in several domains.

Neuropharmacological Research

The compound is valuable in studies investigating dopaminergic systems and reward mechanisms:

  • It serves as a model compound for studying dopamine reuptake inhibition with pharmacological properties that make it useful for investigating dopamine transporter function.

  • In animal models, dimethocaine has been used to assess effects on locomotor activity, reward-seeking behaviors, and memory processes, providing insights into dopaminergic modulation of these functions .

  • PET imaging studies have employed dimethocaine to investigate dopamine transporter occupancy, with research demonstrating 66-82% occupancy at effective doses in non-human primates .

Forensic Applications

In forensic science, dimethocaine hydrochloride has important applications:

  • As a "new psychoactive substance" (NPS), its detection and identification in forensic samples is relevant to law enforcement and public health monitoring.

  • Studies of its metabolism aid in developing analytical methods for detecting its use through metabolite identification in biological specimens .

  • Its presence in forensic toxicology highlights the importance of understanding its pharmacological profile and potential for misuse.

Analytical Methods

Various analytical techniques have been employed to study dimethocaine hydrochloride in research and forensic settings:

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity determination

  • Gas Chromatography-Mass Spectrometry (GC-MS): Employed for identification and metabolite profiling

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Utilized for structural confirmation and analysis

  • Immunoassay techniques: Developed for screening applications in forensic contexts

These methods provide complementary approaches for the detection, identification, and characterization of dimethocaine hydrochloride in various matrices .

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